![molecular formula C17H19NO3S B224788 [(2-Methoxy-4,5-dimethylphenyl)sulfonyl]indoline](/img/structure/B224788.png)
[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]indoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxy-4,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole is a complex organic compound that has garnered significant attention in various scientific fields. This compound is characterized by its unique structure, which includes a methoxy group, dimethyl groups, and a benzenesulfonyl group attached to an indole backbone. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Méthodes De Préparation
The synthesis of [(2-Methoxy-4,5-dimethylphenyl)sulfonyl]indoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride: This intermediate is prepared by reacting 2-methoxy-4,5-dimethylbenzene with chlorosulfonic acid under controlled conditions.
Coupling with indole: The sulfonyl chloride intermediate is then reacted with indole in the presence of a base, such as triethylamine, to form the desired product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
1-(2-Methoxy-4,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding sulfinyl or sulfhydryl compounds.
Substitution: The methoxy and dimethyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions vary based on the type of reaction and the specific reagents used.
Applications De Recherche Scientifique
1-(2-Methoxy-4,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of [(2-Methoxy-4,5-dimethylphenyl)sulfonyl]indoline involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the indole moiety can interact with various receptors or enzymes, influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
1-(2-Methoxy-4,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole can be compared with other similar compounds, such as:
2-Methoxy-4,5-dimethylbenzenesulfonyl chloride: This compound is a precursor in the synthesis of the target compound and shares similar chemical properties.
Indole derivatives: Various indole derivatives with different substituents can be compared based on their chemical reactivity and biological activities.
The uniqueness of [(2-Methoxy-4,5-dimethylphenyl)sulfonyl]indoline lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C17H19NO3S |
|---|---|
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C17H19NO3S/c1-12-10-16(21-3)17(11-13(12)2)22(19,20)18-9-8-14-6-4-5-7-15(14)18/h4-7,10-11H,8-9H2,1-3H3 |
Clé InChI |
ZTMCQVUELGKGES-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCC3=CC=CC=C32)OC |
SMILES canonique |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCC3=CC=CC=C32)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


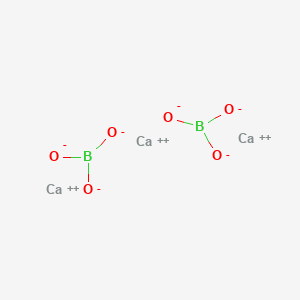
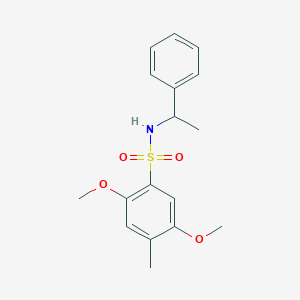


![3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea](/img/structure/B224734.png)

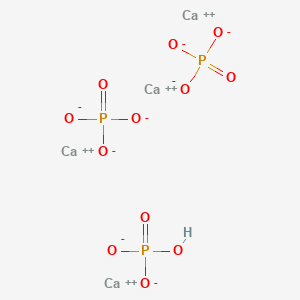
![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]indoline](/img/structure/B224745.png)
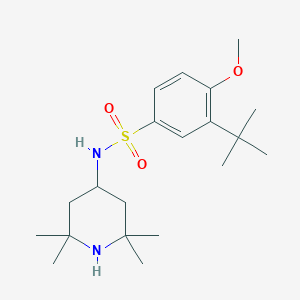

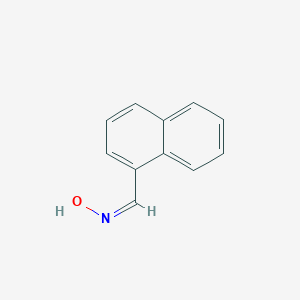
![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]indoline](/img/structure/B224775.png)
![[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]indoline](/img/structure/B224782.png)

